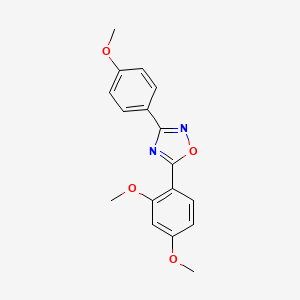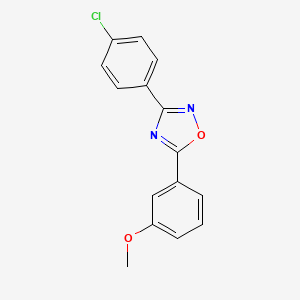![molecular formula C20H18N2OS B5775766 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as PTPMT1 inhibitor and is used in the study of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of PTPMT1 inhibitor involves the inhibition of the enzyme PTPMT1, which is involved in the regulation of cellular metabolism and energy production. By inhibiting this enzyme, the compound disrupts the normal functioning of cancer cells, leading to their death. Additionally, it has been found to regulate the activity of insulin receptors, leading to improved glucose metabolism in diabetic patients.
Biochemical and Physiological Effects:
PTPMT1 inhibitor has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and regulate glucose metabolism. Additionally, it has been shown to improve mitochondrial function and reduce oxidative stress, making it a potential therapeutic agent for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PTPMT1 inhibitor in lab experiments is its ability to selectively target cancer cells, leading to minimal side effects. Additionally, it has been found to be effective in low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of PTPMT1 inhibitor. One area of research is the development of more potent and selective inhibitors, which can be used for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other areas of research. Finally, clinical trials are needed to determine the safety and efficacy of PTPMT1 inhibitor in humans.
In conclusion, 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a promising compound with potential applications in various areas of scientific research. Its ability to selectively target cancer cells and regulate glucose metabolism make it a valuable tool for the study of various diseases. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide involves the reaction of 4-(chloromethyl)benzonitrile with phenylthiomethylpyridine in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
PTPMT1 inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to play a role in the regulation of insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes.
Propriétés
IUPAC Name |
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-14-18-6-4-5-13-21-18)17-11-9-16(10-12-17)15-24-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFRFECJHVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)





![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)

